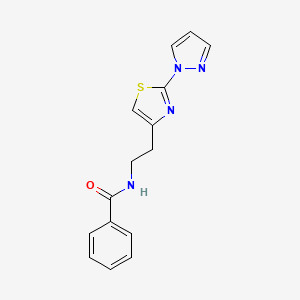

N-(2-(2-(1H-吡唑-1-基)噻唑-4-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have shown significant antifungal and antitubercular activity . Another study reported the synthesis of a novel series of benzothiazole bearing 1,2,3-triazole derivatives .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands were prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine yielded NNN pincer Pd(II) complexes .

科学研究应用

- 研究人员使用源自该化合物的配体合成了NNN钳型钯(II)配合物。这些配合物在芳基溴化物与苯乙烯的Heck偶联反应中表现出高效的催化活性。在特定条件下,可以以中等至高产率获得各种苯乙烯 .

- 该化合物及其衍生物已被筛选用于抗菌活性。体外研究表明它们对细菌如大肠杆菌、奇异变形杆菌、枯草芽孢杆菌和金黄色葡萄球菌,以及真菌如白色念珠菌和黑曲霉有效。此外,还评估了它们对结核分枝杆菌H37Rv菌株的抗结核活性 .

- 包括该化合物衍生物在内的肼偶联吡唑类化合物已显示出有效的抗利什曼原虫和抗疟疾活性。分子模拟研究证明了它们的疗效,特别是在化合物13的情况下,它在利什曼原虫PTR1的活性位点显示出理想的结合模式 .

- 使用DPPH分析法评估了该化合物的特定衍生物的抗氧化潜力。它表现出良好的清除活性,与抗坏血酸(阳性对照)相当 .

- 该化合物有助于有机金属化学领域,特别是在钳型配合物的合成方面。NNN型钳型配合物,包括基于该配体的配合物,已广泛用于各种有机转化 .

- 研究人员探索了基于廉价的第一行过渡金属(如锰、铁、钴、镍和锌)的钳型配体催化剂。这些地球丰度金属配合物,包括源自该化合物的配合物,在具有挑战性的化学反应中具有潜在的催化潜力 .

NNN钳型钯(II)配合物的催化作用

抗菌和抗结核活性

抗利什曼原虫和抗疟疾特性

抗氧化潜力

有机金属化学和钳型配合物

第一行过渡金属催化剂

作用机制

Target of Action

Compounds containing thiazole and pyrazole moieties have been reported to interact with a variety of biological targets . For instance, thiazole derivatives have been found to have antimicrobial, antifungal, and antitumor properties . Similarly, pyrazole derivatives have shown a broad range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects .

Mode of Action

For instance, thiazole derivatives can inhibit the growth of microbes and tumor cells , while pyrazole derivatives can inhibit inflammatory responses and oxidative stress .

Biochemical Pathways

For instance, thiazole derivatives can interfere with the synthesis of essential components in microbes, leading to their death . Pyrazole derivatives can inhibit the production of inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

For instance, thiazole derivatives can cause cell death in microbes and tumor cells , while pyrazole derivatives can reduce inflammation and oxidative stress .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .

属性

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-14(12-5-2-1-3-6-12)16-9-7-13-11-21-15(18-13)19-10-4-8-17-19/h1-6,8,10-11H,7,9H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTCICYYCHEMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)

![2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2388082.png)

![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)

![8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388090.png)

![N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2388095.png)